10-Deacetyl-7-xylosyl paclitaxel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C50H57NO17 |

|---|---|

Poids moléculaire |

944.0 g/mol |

Nom IUPAC |

[(1S,4S,10S)-4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31?,32?,33?,35?,36?,37?,38?,39?,40?,42?,46?,48-,49+,50-/m1/s1 |

Clé InChI |

ORKLEZFXASNLFJ-ZJHBZJGDSA-N |

SMILES isomérique |

CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring derivative of the widely used anticancer drug, paclitaxel. This guide delves into its chemical properties, biological activity, mechanism of action, and methods for its synthesis and purification, presenting data in a structured format for ease of comparison and use in a research and development setting.

Core Concepts

10-Deacetyl-7-xylosyl paclitaxel is a taxane (B156437) compound found in various species of the yew tree (Taxus), notably Taxus chinensis. It is structurally similar to paclitaxel, with a key difference being the presence of a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position. These modifications influence its biological activity and pharmacological properties. Like paclitaxel, its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its formulation and delivery in preclinical and potential clinical settings.

| Property | Value | Source |

| Molecular Formula | C₅₀H₅₇NO₁₇ | [1][2][3] |

| Molecular Weight | 943.98 g/mol | [1][2][3] |

| CAS Number | 90332-63-1 | [2] |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in DMSO and methanol. | [2] |

| Purity | ≥98% (Commercially available) | [2] |

Biological Activity and Mechanism of Action

This compound exhibits potent anticancer activity by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.

Microtubule Disruption

The compound acts as a microtubule-disrupting agent. It induces the disassembly of microtubules, which is in contrast to paclitaxel that stabilizes microtubules. This disruption leads to the formation of abnormal mitotic spindles, ultimately halting the cell cycle.[4]

Cell Cycle Arrest

By disrupting microtubule dynamics, this compound causes a significant arrest of cancer cells in the G2/M phase of the cell cycle.[4] This prevents the cells from proceeding through mitosis and ultimately triggers programmed cell death.

Induction of Apoptosis

The primary mode of cell death induced by this compound is apoptosis, specifically through the mitochondrial-dependent (intrinsic) pathway. This involves the regulation of pro- and anti-apoptotic proteins.

-

Upregulation of Pro-apoptotic Proteins: Treatment with the compound leads to an increase in the expression of Bax and Bad proteins.[5][6]

-

Downregulation of Anti-apoptotic Proteins: Concurrently, there is a decrease in the expression of Bcl-2 and Bcl-XL.[5][6]

This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of a cascade of caspases.

Caspase Activation

The apoptotic signaling cascade initiated by this compound involves the activation of initiator and executioner caspases. Specifically, it activates caspase-9, which in turn activates the downstream executioner caspases-3 and -6.[5] This cascade culminates in the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.

The signaling pathway for this compound-induced apoptosis is visualized in the following diagram:

References

- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo pharmacokinetic and tissue distribution studies in mice of alternative formulations for local and systemic delivery of Paclitaxel: gel, film, prodrug, liposomes and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Origin of 10-Deacetyl-7-xylosylpaclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetyl-7-xylosylpaclitaxel, a naturally occurring taxane (B156437) derivative, has garnered significant interest within the scientific community for its potential as a potent anti-cancer agent. Isolated from the needles of Taxus chinensis, this compound exhibits a mechanism of action analogous to its renowned predecessor, paclitaxel (B517696), by disrupting microtubule dynamics and inducing apoptosis.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of 10-deacetyl-7-xylosylpaclitaxel. It details the experimental protocols for its extraction, purification, and characterization, presents its cytotoxic activity against various cancer cell lines, and elucidates the signaling pathways governing its apoptotic effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

The discovery of paclitaxel from the bark of the Pacific yew, Taxus brevifolia, marked a pivotal moment in cancer chemotherapy. Its unique mechanism of action, involving the stabilization of microtubules and subsequent cell cycle arrest at the G2/M phase, established a new paradigm in anti-cancer drug development. This success spurred the investigation of other Taxus species for similar bioactive compounds, leading to the identification of a diverse array of taxane analogues.

One such analogue, 10-deacetyl-7-xylosylpaclitaxel, was discovered as a significant constituent in the needles of the Chinese yew, Taxus chinensis.[1][2] This discovery was particularly noteworthy as it presented a more sustainable source for taxane-based drug development, given that needles are a renewable resource compared to bark. Structurally, 10-deacetyl-7-xylosylpaclitaxel differs from paclitaxel by the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position. These modifications have been shown to influence its pharmacological properties, including its solubility and potency.

Origin and Discovery

10-Deacetyl-7-xylosylpaclitaxel is a naturally occurring phytoconstituent found in various species of the genus Taxus, with a particularly high abundance in the needles of Taxus chinensis.[1][2] The exploration of Taxus species as a source of novel taxanes was a direct consequence of the clinical success of paclitaxel and the need to identify alternative, more sustainable sources. The isolation and characterization of 10-deacetyl-7-xylosylpaclitaxel were achieved through extensive phytochemical screening programs that employed various chromatographic and spectroscopic techniques.

Experimental Protocols

Extraction of 10-Deacetyl-7-xylosylpaclitaxel from Taxus chinensis Needles

A highly efficient method for the extraction of 10-deacetyl-7-xylosylpaclitaxel and other taxanes from Taxus chinensis needles is Negative Pressure Cavitation (NPC) extraction.

Protocol:

-

Sample Preparation: Freshly collected needles of Taxus chinensis are air-dried and then pulverized into a fine powder.

-

Extraction:

-

A 10 g sample of the powdered needles is placed in an extraction vessel with 150 mL of 80% (v/v) ethanol (B145695).

-

The extraction is performed under a vacuum degree of -0.03 MPa for 60 minutes.

-

The process is repeated three times with fresh solvent for each extraction.

-

-

Concentration: The collected ethanol extracts are combined and concentrated to dryness using a rotary evaporator at a temperature of 50°C.

-

Degreasing: The resulting residue is redissolved in 5 mL of methanol (B129727), and 2.5 mL of water is added. The mixture is allowed to stand for 8 hours to precipitate lipids and other non-polar impurities.

-

Filtration: The solution is filtered to remove the precipitated impurities, and the clarified filtrate containing the crude taxane extract is collected for further purification.

Purification of 10-Deacetyl-7-xylosylpaclitaxel

The purification of 10-deacetyl-7-xylosylpaclitaxel from the crude extract is typically achieved through a multi-step chromatographic process.

Protocol:

-

Macroporous Resin Chromatography:

-

The crude extract is loaded onto a column packed with AB-8 macroporous resin.

-

The column is first washed with 3 bed volumes (BV) of 30% ethanol to remove highly polar impurities.

-

The target compound and other taxanes are then eluted with 6 BV of 80% ethanol at a flow rate of 1 mL/min.[3]

-

-

Silica (B1680970) Gel Chromatography:

-

The 80% ethanol fraction is concentrated and then subjected to silica gel column chromatography.

-

A gradient elution system of chloroform (B151607) and methanol is employed to separate the different taxane analogues.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is achieved using a reversed-phase C18 column on a prep-HPLC system.

-

A typical mobile phase consists of a gradient of acetonitrile (B52724) and water.

-

Fractions are collected and analyzed by analytical HPLC to identify those containing pure 10-deacetyl-7-xylosylpaclitaxel.

-

Characterization

The structural elucidation and confirmation of 10-deacetyl-7-xylosylpaclitaxel are performed using modern spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment is conducted using an analytical reversed-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at 227 nm.

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern. The precursor ion [M-H]⁻ is observed at m/z 942.[4]

Biological Activity and Cytotoxicity

10-Deacetyl-7-xylosylpaclitaxel exhibits potent cytotoxic activity against a range of human cancer cell lines. Its mechanism of action involves the disruption of microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Table 1: In Vitro Cytotoxicity of 10-Deacetyl-7-xylosylpaclitaxel

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 1.8[1] |

| A2780 | Ovarian Cancer | 1.6[1] |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Signaling Pathway of Apoptosis

10-Deacetyl-7-xylosylpaclitaxel induces apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway.[1] This pathway is initiated by the compound's effect on microtubule dynamics, which leads to mitotic arrest and cellular stress.

Key Molecular Events:

-

Upregulation of Pro-apoptotic Proteins: The expression of pro-apoptotic Bcl-2 family members, Bax and Bad, is significantly increased.[2]

-

Downregulation of Anti-apoptotic Proteins: Concurrently, the expression of anti-apoptotic proteins, Bcl-2 and Bcl-XL, is downregulated.[2]

-

Mitochondrial Membrane Permeabilization: The shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.[2]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-6.[1]

-

Apoptosis Execution: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the extraction, purification, and characterization.

Caption: Mitochondrial-dependent apoptosis signaling pathway.

Conclusion

10-Deacetyl-7-xylosylpaclitaxel represents a promising lead compound in the ongoing search for novel and effective anti-cancer agents. Its natural abundance in a renewable resource, coupled with its potent cytotoxic and pro-apoptotic activities, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to facilitate further research into this and other related taxane compounds, with the ultimate goal of expanding the arsenal (B13267) of therapies available to combat cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel from Taxus chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-deacetyl-7-xylosyl paclitaxel (B517696), a significant taxane (B156437) derivative isolated from the Chinese yew, Taxus chinensis. This document details its mechanism of action, quantitative biological data, and detailed experimental protocols for its isolation, purification, and analysis.

Introduction

10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring analogue of paclitaxel, a cornerstone chemotherapeutic agent.[1][2] Found in Taxus chinensis, this compound exhibits promising pharmacological features, primarily as a microtubule-stabilizing agent, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] Its unique chemical structure, featuring a xylosyl group at the C-7 position and a deacetylated C-10, differentiates it from paclitaxel and influences its biological activity and potential therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C50H57NO17 | [5][6] |

| Molecular Weight | 943.98 g/mol | [5][6] |

| IUPAC Name | [4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenyl-propanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [6] |

| CAS Number | 90332-63-1 | [7] |

Mechanism of Action: Induction of Mitochondrial-Dependent Apoptosis

This compound, much like its parent compound paclitaxel, functions as a potent microtubule disruptor.[3] By binding to the β-tubulin subunit of microtubules, it enhances their polymerization and prevents depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[7]

Prolonged mitotic arrest triggers the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[3] This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[8][9]

Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, initiating a caspase cascade.[9] Activated caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3 and caspase-6, which are responsible for the cleavage of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[3][9] Notably, this pathway does not significantly involve the activation of caspase-8, which is characteristic of the extrinsic apoptosis pathway.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. brieflands.com [brieflands.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paclitaxel induces release of cytochrome c from mitochondria isolated from human neuroblastoma cells' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant paclitaxel derivative. It covers its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols, tailored for a scientific audience.

Chemical Structure and Identification

10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxane (B156437) found in various species of the yew tree (Taxus), such as Taxus chinensis.[1][2] It is structurally similar to paclitaxel, differing by the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position. This compound serves as a key intermediate in the semi-synthesis of paclitaxel and docetaxel.[3][4]

The chemical identity of the molecule is defined by the following descriptors:

-

IUPAC Name: [4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate[5]

-

CAS Number: 90332-63-1[6]

-

Molecular Formula: C50H57NO17[5]

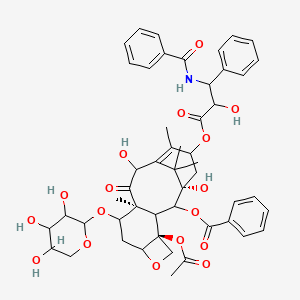

Below is a 2D representation of the chemical structure of this compound.

Physicochemical and Pharmacological Data

The key quantitative properties of this compound are summarized below. This data is essential for its handling, formulation, and application in research and development.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 943.98 g/mol | [5][6] |

| Exact Mass | 943.36264935 Da | [5] |

| Appearance | White to Off-white Solid | |

| XLogP3 | 0.4 | [5] |

| Hydrogen Bond Donors | 8 | [5] |

| Hydrogen Bond Acceptors | 18 | [5] |

| Solubility | DMSO: 33.33 mg/mL (35.31 mM) |[7] |

Table 2: Biological Activity Data

| Assay | Cell Line / System | Result (IC50) | Source(s) |

|---|---|---|---|

| Microtubule Disassembly | Pig Brain | 0.3 µM | [2] |

| Microtubule Disassembly | Physarum | 0.5 µM | [2] |

| Proliferation Inhibition | PC-3 (Prostate Cancer) | 5 µM |[2] |

Mechanism of Action and Biological Signaling

This compound functions as a microtubule inhibitor, a mechanism it shares with its parent compound, paclitaxel.[7] In cancer cells, this disruption of microtubule dynamics leads to mitotic arrest and subsequently triggers apoptosis.[1]

The apoptotic signaling cascade initiated by this compound in PC-3 prostate cancer cells proceeds through the mitochondrial-dependent pathway. Treatment with the compound leads to the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][7] This shift disrupts the mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -6, culminating in apoptosis.[7]

Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.

Experimental Protocols

Separation and Purification from Taxus Extracts

A highly effective method for purifying this compound from paclitaxel-free Taxus extracts utilizes macroporous adsorption resins. The following protocol is based on an optimized process using AB-8 resin, which demonstrates high adsorption and desorption capacity.[8]

Objective: To separate and enrich this compound from crude plant extracts.

Materials:

-

Crude Taxus extract (paclitaxel removed)

-

Macroporous resin AB-8

-

Deionized water

-

Chromatography column

Procedure:

-

Resin Preparation: Pre-treat the AB-8 resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until neutral.

-

Column Packing: Pack a chromatography column with the pre-treated AB-8 resin.

-

Sample Loading:

-

Prepare the feed solution with the crude extract, with a this compound concentration of approximately 0.0657 mg/mL.

-

Load the solution onto the column at a flow rate of 1 mL/min. The optimal processing volume is 15 bed volumes (BV).

-

Maintain the column temperature at 35°C.

-

-

Washing: Wash the column with deionized water to remove impurities.

-

Gradient Elution:

-

Elute the column with 3 BV of 30% ethanol at a flow rate of 1 mL/min to remove moderately polar impurities.

-

Elute the target compound with 6 BV of 80% ethanol at a flow rate of 1 mL/min.

-

-

Fraction Collection & Analysis: Collect the fractions from the 80% ethanol elution step. Analyze the fractions using HPLC to identify and pool those containing pure this compound.

This process can increase the content of this compound by over 60-fold with a recovery rate of approximately 85.85%.[8]

Caption: Workflow for the purification of this compound using macroporous resin.

Semi-Synthesis of Paclitaxel

10-Deacetyl-7-xylosyltaxanes, including this compound, are valuable precursors for the semi-synthesis of paclitaxel, offering a cost-effective alternative to using 10-deacetylbaccatin III (10-DAB).[3][9][10]

Objective: To convert 10-deacetyl-7-xylosyltaxanes into paclitaxel.

Procedure Overview: The conversion is a three-step chemical process:

-

Redox Reaction: This initial step modifies the core taxane structure, preparing it for subsequent reactions.

-

Acetylation: An acetyl group is added at the C-10 position. This is a critical step to convert the 10-deacetyl form into the paclitaxel backbone.

-

Deacetylation/Deprotection: This final step involves the removal of the xylosyl group at the C-7 position and any other protecting groups used during the synthesis to yield the final paclitaxel molecule.

The resulting mixture is then purified, typically by column chromatography on silica (B1680970) gel, to isolate pure paclitaxel.[3] This synthetic route has been reported to achieve a total yield of 67.6% with a purity of 99.52%.[10]

Caption: Semi-synthesis workflow for converting 10-deacetyl-7-xylosyltaxanes to paclitaxel.

Apoptosis Assay by Flow Cytometry

Objective: To quantify apoptosis in PC-3 cells induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.

Materials:

-

PC-3 cells

-

This compound

-

Cell culture medium, PBS, Trypsin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed PC-3 cells (e.g., 1 x 106 cells) in culture flasks and allow them to adhere.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect the culture medium containing floating (apoptotic) cells.

-

Wash the adherent cells with PBS, then detach them using trypsin.

-

Combine the floating and adherent cells for each sample and centrifuge (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Four cell populations will be distinguishable:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

References

- 1. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]

- 2. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: The Core Mechanism of Action of 10-Deacetyl-7-xylosyl paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetyl-7-xylosyl paclitaxel (B517696), a hydrophilic derivative of paclitaxel, is a potent microtubule-stabilizing agent that exhibits significant anti-cancer activity. This technical guide delineates the core mechanism of action of this compound, focusing on its effects on microtubule dynamics, the induction of apoptosis, and cell cycle arrest. The information presented herein is a synthesis of publicly available research data, intended to provide a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action: Microtubule Stabilization

Similar to its parent compound, paclitaxel, 10-Deacetyl-7-xylosyl paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[1][2] Microtubules are essential cytoskeletal polymers involved in various cellular processes, including cell division, motility, and intracellular transport. This compound enhances the polymerization of tubulin dimers and stabilizes the resulting microtubules, rendering them resistant to depolymerization.[1] This interference with the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles and asters, ultimately disrupting mitotic spindle formation and arresting cells in the G2/M phase of the cell cycle.[2][3]

Quantitative Data: Microtubule Disassembly and Cellular Proliferation

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound.

| Assay | System/Cell Line | IC50 (µM) | Reference |

| Microtubule Disassembly | Pig Brain | 0.3 | [3] |

| Microtubule Disassembly | Physarum | 0.5 | [3] |

| Proliferation Inhibition | PC-3 | 5 | [3] |

Induction of Apoptosis: The Mitochondria-Driven Pathway

The sustained mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis.[1][2] The apoptotic cascade initiated by this compound is primarily mediated through the intrinsic, mitochondria-driven pathway.[1]

This pathway is characterized by:

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and Bad.[1][2]

-

Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2 and Bcl-XL.[1][2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. Activated caspase-9 then initiates a cascade by activating downstream effector caspases, including caspase-3 and caspase-6, which execute the final stages of apoptosis.[1]

It is noteworthy that the extrinsic apoptotic pathway, which involves death receptors like CD95, and the NF-κB signaling pathway do not appear to be significantly involved in apoptosis induced by this compound.[1]

Signaling Pathway Diagram

Caption: Mitochondria-driven apoptotic pathway initiated by this compound.

Cell Cycle Arrest at G2/M Phase

As a direct consequence of microtubule stabilization and the inability to form a functional mitotic spindle, cells treated with this compound arrest in the G2/M phase of the cell cycle.[2][3] This arrest is a critical checkpoint that prevents cells with damaged or improperly segregated chromosomes from proceeding through mitosis, thereby providing a window for the apoptotic machinery to be engaged.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of this compound.

Microtubule Polymerization Assay

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Methodology:

-

Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA), this compound stock solution, microplate reader capable of measuring absorbance at 340 nm.

-

Procedure: a. Tubulin is diluted to a final concentration of 1-2 mg/mL in ice-cold polymerization buffer. b. Varying concentrations of this compound (or vehicle control) are added to the tubulin solution. c. The reaction is initiated by the addition of GTP to a final concentration of 1 mM and by raising the temperature to 37°C. d. The increase in turbidity due to microtubule polymerization is monitored by measuring the absorbance at 340 nm over time in a temperature-controlled microplate reader. e. The rate and extent of polymerization are calculated from the absorbance curves.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Reagents and Materials: Cancer cell line (e.g., PC-3), complete culture medium, 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Procedure: a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. b. The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. c. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours). d. MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells. e. The solubilization buffer is added to dissolve the formazan crystals. f. The absorbance is measured at a wavelength of 570 nm using a microplate reader. g. Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Reagents and Materials: Cancer cell line (e.g., PC-3), this compound, Annexin V-FITC (or another fluorophore), Propidium Iodide (PI), Annexin V binding buffer, flow cytometer.

-

Procedure: a. Cells are treated with various concentrations of this compound or vehicle control for a specified time. b. Both adherent and floating cells are collected and washed with cold PBS. c. Cells are resuspended in Annexin V binding buffer. d. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes. e. The stained cells are analyzed by flow cytometry. f. Data analysis allows for the differentiation of four cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Reagents and Materials: Cancer cell line (e.g., PC-3), this compound, cold 70% ethanol (B145695), PBS, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure: a. Cells are treated with various concentrations of this compound or vehicle control for a specified time. b. Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. c. Fixed cells are washed with PBS and treated with RNase A to degrade RNA. d. Cells are stained with PI solution. e. The DNA content of the cells is analyzed by flow cytometry. f. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the mechanism of action and a typical experimental workflow.

Caption: A typical experimental workflow for characterizing the effects of this compound.

Caption: Logical relationship of events in the mechanism of action of this compound.

Conclusion

This compound exerts its anticancer effects through a well-defined mechanism of action. By stabilizing microtubules, it induces a G2/M cell cycle arrest, which subsequently triggers the mitochondria-driven intrinsic pathway of apoptosis. This detailed understanding of its molecular mechanism is crucial for the rational design of future cancer therapies and for identifying potential biomarkers of response to this promising therapeutic agent. Further research is warranted to fully elucidate its efficacy and safety profile in various cancer models and ultimately in clinical settings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparison of Cell Death-inducing Effect of Novel Taxane SB-T-1216 and Paclitaxel in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Basis of Prostate Cancer and Natural Products as Potential Chemotherapeutic and Chemopreventive Agents [frontiersin.org]

Unveiling the Biological Activity of 10-Deacetyl-7-xylosyl paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring analogue of the widely used anticancer drug paclitaxel, has garnered significant interest within the scientific community. Isolated from species of the Taxus genus, this compound presents unique pharmacological features, including potentially improved water solubility, which may offer advantages over its parent compound. This technical guide provides an in-depth exploration of the biological activity of 10-Deacetyl-7-xylosyl paclitaxel, focusing on its mechanism of action, cytotoxic effects, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Mechanism of Action: A Microtubule Disruptor

Similar to paclitaxel, the primary mechanism of action of this compound involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. This compound acts as a microtubule-stabilizing agent, binding to the β-tubulin subunit of microtubules and promoting their polymerization while inhibiting their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupting the dynamic instability required for proper mitotic spindle formation and function.

The inability of the cell to form a functional mitotic spindle results in the activation of the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle at the G2/M phase. This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined in several studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 5 | [1] |

| Pig Brain | (Microtubule Assay) | 0.3 | [1] |

| Physarum | (Microtubule Assay) | 0.5 | [1] |

Note: Direct comparative IC50 data with paclitaxel across a broad panel of cell lines is limited in the currently available literature.

Induction of Apoptosis via the Mitochondrial Pathway

A key aspect of the anticancer activity of this compound is its ability to induce apoptosis through the intrinsic, or mitochondrial-dependent, pathway.[2][3] This process is characterized by a series of molecular events that culminate in the activation of caspases, a family of proteases that execute the apoptotic program.

The signaling cascade initiated by this compound involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, treatment with this compound leads to:

-

Upregulation of pro-apoptotic proteins: Increased expression of Bax and Bad.[2][4]

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[2][4]

This shift in the balance between pro- and anti-apoptotic Bcl-2 family members disrupts the mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates downstream effector caspases, such as caspase-3 and -6, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Interestingly, studies have shown that the apoptosis induced by this compound is independent of the CD95 (Fas/APO-1) death receptor pathway and does not involve the activation of NF-κB.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the standard experimental protocols used to evaluate the biological activity of this compound.

Cell Culture

Human cancer cell lines (e.g., PC-3) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for a specific duration. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

-

Reaction Setup: In a 96-well plate, add tubulin protein to a reaction buffer containing GTP.

-

Compound Addition: Add this compound or a control compound (e.g., paclitaxel as a polymerization promoter, or colchicine (B1669291) as a polymerization inhibitor) to the wells.

-

Polymerization Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of microtubule polymer formed.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, caspase-3, β-actin).

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Pathways and Experimental Processes

To better illustrate the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion and Future Directions

This compound is a promising natural product with potent anticancer activity. Its mechanism of action, centered on microtubule stabilization and the induction of apoptosis via the mitochondrial pathway, positions it as a valuable candidate for further preclinical and clinical investigation. While current data highlights its efficacy, further research is warranted to fully elucidate its pharmacological profile.

Future studies should focus on:

-

Comparative Efficacy: Conducting head-to-head studies comparing the cytotoxicity and anti-tumor activity of this compound with paclitaxel across a wider range of cancer cell lines and in vivo tumor models.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential for improved drug delivery and reduced toxicity.

-

Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies to enhance its therapeutic efficacy.

-

Mechanism of Resistance: Identifying potential mechanisms of resistance to this compound to inform the development of strategies to overcome drug resistance.

A deeper understanding of these aspects will be crucial in determining the potential of this compound as a next-generation taxane-based anticancer agent.

References

The Promising Precursor: A Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel for Paclitaxel Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 10-deacetyl-7-xylosyl paclitaxel (B517696) as a viable and efficient precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel. This document provides a comprehensive overview of the synthetic pathways, comparative data, detailed experimental protocols, and the underlying biological mechanisms of paclitaxel's action.

Introduction: A New Avenue in Paclitaxel Semi-Synthesis

Paclitaxel, a complex diterpenoid, is a cornerstone of modern chemotherapy, renowned for its potent anti-tumor activity. Historically, the primary source of paclitaxel was the bark of the Pacific yew tree (Taxus brevifolia), an unsustainable and ecologically challenging method.[1] This led to the development of semi-synthetic routes, most notably from 10-deacetylbaccatin III (10-DAB), a more abundant precursor found in the needles and twigs of yew species.[2][3]

More recently, 10-deacetyl-7-xylosyl paclitaxel and related 10-deacetyl-7-xylosyltaxanes have emerged as highly promising alternative precursors.[4][5][6] These compounds, found in significant quantities in various Taxus species, offer a more direct and potentially more efficient pathway to paclitaxel, as they already possess the crucial C-13 side chain, a complex moiety that must be synthetically attached in the 10-DAB-based approach.[2][6]

This guide will delve into the technical specifics of utilizing this compound, providing the necessary data and protocols for researchers and drug development professionals to evaluate and potentially implement this advanced semi-synthetic strategy.

Comparative Analysis of Paclitaxel Precursors

The selection of a precursor for paclitaxel semi-synthesis is a critical factor influencing the overall efficiency and cost-effectiveness of the process. The following table provides a comparative overview of key quantitative parameters for the synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes versus the more traditional precursor, 10-deacetylbaccatin III (10-DAB).

| Parameter | 10-Deacetyl-7-xylosyltaxanes | 10-Deacetylbaccatin III (10-DAB) | Reference |

| Starting Material Abundance | 10–30 times more abundant than paclitaxel in cultivated Taxus | More abundant than paclitaxel, readily extracted from renewable needles and twigs | [6] |

| Key Synthetic Transformation | Three-step conversion (redox, acetylation, deacetylation) or hydrolysis and protection route | Attachment of the C-13 side chain | [2][5] |

| Overall Yield | 67.6% | 53% (early report) | [2][3] |

| Purity of Final Product | 99.52% | High purity achievable after purification | [2] |

Spectroscopic Data of this compound

Accurate characterization of the precursor is essential for process monitoring and quality control. The following table summarizes the available spectroscopic data for this compound.

| Spectroscopic Technique | Key Data Points | Reference |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Precursor m/z: 943 | [7] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Data available for the closely related compound 7-(BETA-XYLOSYL)-10-DEACETYLTAXOL | [8] |

Experimental Protocols

This section outlines the key experimental methodologies for the conversion of this compound precursors to paclitaxel.

Three-Step Conversion of 10-Deacetyl-7-xylosyltaxanes to Paclitaxel[2][9]

This method, reported by Xue et al. (2020), involves a redox reaction, acetylation, and subsequent deacetylation. While the full experimental details with precise quantities are proprietary, the general workflow is as follows:

Experimental Workflow: Three-Step Conversion

Methodology:

-

Redox Reaction: The initial step involves a redox transformation of the 10-deacetyl-7-xylosyltaxane mixture. The specific oxidizing or reducing agents and reaction conditions are optimized to facilitate the subsequent steps.

-

Acetylation: Following the redox reaction, the intermediate compound is subjected to acetylation to introduce an acetyl group at the C-10 position.

-

Deacetylation: A selective deacetylation is then performed.

-

Purification: The final paclitaxel product is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel to achieve high purity.[1]

Hydrolysis and Protection Route from this compound[6]

An alternative pathway involves the initial removal of the xylose group followed by a series of protection and acetylation steps.

Experimental Workflow: Hydrolysis and Protection Route

Methodology:

-

Enzymatic or Chemical Hydrolysis: The xyloside moiety at the C-7 position is cleaved. This can be achieved enzymatically, for instance, using a C-7 xylosidase, or through chemical hydrolysis.[4]

-

Protection of the C-7 Hydroxyl Group: The newly exposed hydroxyl group at the C-7 position is protected, for example, with a triethylsilyl (TES) group, to prevent unwanted side reactions in the subsequent step.

-

Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is then acetylated to yield the paclitaxel core structure.

-

Deprotection: The protecting group at the C-7 position is removed to yield the final paclitaxel molecule.

Biological Mechanism of Action: Paclitaxel-Induced Apoptosis

Paclitaxel's efficacy as an anticancer agent stems from its ability to disrupt microtubule dynamics, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[9][10] The signaling pathway is complex and involves the Bcl-2 family of proteins and caspases.[10]

Signaling Pathway: Paclitaxel-Induced Apoptosis

Paclitaxel binds to and stabilizes microtubules, preventing their depolymerization. This interferes with the normal function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[9] This arrest triggers a cascade of events, including the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[10] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3 and -6, ultimately leading to the dismantling of the cell and apoptotic cell death.[10]

Conclusion

This compound represents a highly promising and efficient precursor for the semi-synthesis of paclitaxel. The presence of the C-13 side chain simplifies the synthetic route, potentially leading to higher overall yields and a more cost-effective production process compared to traditional methods starting from 10-DAB. The three-step conversion process and the hydrolysis-protection route offer viable pathways for its conversion. Further research to fully elucidate the detailed experimental protocols and acquire a complete set of spectroscopic data will be instrumental in the widespread adoption of this advanced precursor in the pharmaceutical industry. This will not only help in meeting the global demand for this critical anticancer drug but also contribute to more sustainable and efficient manufacturing practices.

References

- 1. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Approaching intermolecular interactions and membrane activity of taxol by FTIR Spectroscopy-implications for anticancer therapeutics [scirp.org]

- 4. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

The Role of 10-Deacetyl-7-xylosylpaclitaxel in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetyl-7-xylosylpaclitaxel, a naturally occurring taxane (B156437) derivative isolated from Taxus chinensis, has emerged as a compound of interest in oncology research. Structurally similar to the widely used chemotherapeutic agent paclitaxel (B517696), it functions as a microtubule-stabilizing agent, inducing mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of 10-Deacetyl-7-xylosylpaclitaxel, focusing on its mechanism of action, available efficacy data, and detailed experimental protocols relevant to its study. While in-depth comparative and in vivo data remain limited in the public domain, this document synthesizes the existing knowledge to serve as a valuable resource for researchers in the field of cancer drug discovery and development.

Introduction

Paclitaxel and its derivatives have revolutionized the treatment of various solid tumors, including ovarian, breast, and lung cancers. Their primary mechanism of action involves the stabilization of microtubules, leading to disruption of mitotic spindle formation and cell cycle arrest at the G2/M phase, ultimately triggering apoptosis. 10-Deacetyl-7-xylosylpaclitaxel is a paclitaxel analogue that has garnered attention for its potential as an anticancer agent. This guide delineates its core characteristics and the methodologies employed to evaluate its therapeutic potential.

Mechanism of Action

Similar to paclitaxel, 10-Deacetyl-7-xylosylpaclitaxel exerts its cytotoxic effects by targeting microtubules. It promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, preventing their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a prolonged arrest of cells in the M phase of the cell cycle.[1][2]

This mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. In prostate cancer cells (PC-3), treatment with 10-Deacetyl-7-xylosylpaclitaxel has been shown to modulate the expression of key apoptosis-regulating proteins.[1][2] Specifically, it upregulates the pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm.

The released cytochrome c then activates a cascade of caspases, the key executioners of apoptosis. 10-Deacetyl-7-xylosylpaclitaxel has been observed to activate caspase-9, an initiator caspase in the intrinsic pathway, which in turn activates the executioner caspases, caspase-3 and caspase-6.[2][3] This caspase cascade orchestrates the dismantling of the cell, leading to programmed cell death.

It is noteworthy that the apoptotic pathway induced by 10-Deacetyl-7-xylosylpaclitaxel in PC-3 cells appears to be independent of the CD95 (Fas) receptor and the NF-κB signaling pathway.[2]

Data Presentation

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 5 | [2] |

Note: Further studies are required to establish a comprehensive cytotoxicity profile of 10-Deacetyl-7-xylosylpaclitaxel across a wider range of cancer cell lines and to draw robust comparisons with paclitaxel and other taxanes.

Microtubule Disassembly

The direct effect of 10-Deacetyl-7-xylosylpaclitaxel on microtubule dynamics has been assessed in cell-free assays.

| System | Effect | IC50 (µM) | Reference |

| Pig Brain Microtubules | Disassembly | 0.3 | [2] |

| Physarum Microtubules | Disassembly | 0.5 | [2] |

In Vivo Efficacy

Published data on the in vivo antitumor activity of 10-Deacetyl-7-xylosylpaclitaxel, such as tumor growth inhibition in animal models, are currently limited. One source mentions its anti-tumor activity and inhibition of S180 sarcoma growth, but specific quantitative data and experimental details are not provided.[4] Further preclinical studies are necessary to evaluate its efficacy in relevant animal models of cancer.

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for 10-Deacetyl-7-xylosylpaclitaxel, including its absorption, distribution, metabolism, and excretion (ADME) profile, half-life, and bioavailability, are not currently available in the public domain.

Mandatory Visualizations

Signaling Pathway of Apoptosis Induction

Caption: Apoptosis signaling pathway induced by 10-Deacetyl-7-xylosylpaclitaxel.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for determining IC50 using an MTT assay.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments used to characterize the anticancer properties of 10-Deacetyl-7-xylosylpaclitaxel. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

10-Deacetyl-7-xylosylpaclitaxel

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare a stock solution of 10-Deacetyl-7-xylosylpaclitaxel in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Cancer cells and culture reagents

-

10-Deacetyl-7-xylosylpaclitaxel

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 10-Deacetyl-7-xylosylpaclitaxel for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane thoroughly with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cells and culture reagents

-

10-Deacetyl-7-xylosylpaclitaxel

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with 10-Deacetyl-7-xylosylpaclitaxel for the desired time.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of compounds on the assembly of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

10-Deacetyl-7-xylosylpaclitaxel

-

Paclitaxel (as a positive control)

-

Nocodazole (as a negative control)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer and GTP.

-

Compound Addition: Add 10-Deacetyl-7-xylosylpaclitaxel or control compounds to the reaction mixture.

-

Polymerization Initiation: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate in the spectrophotometer set to 37°C.

-

Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves in the presence of 10-Deacetyl-7-xylosylpaclitaxel to the controls to determine its effect on the rate and extent of microtubule assembly.

Conclusion

10-Deacetyl-7-xylosylpaclitaxel is a promising natural product with a mechanism of action analogous to paclitaxel. Its ability to disrupt microtubule dynamics and induce apoptosis through the intrinsic pathway in cancer cells warrants further investigation. While the currently available data provides a foundational understanding of its anticancer properties, significant research is still required. Future studies should focus on a broader evaluation of its cytotoxicity against a diverse panel of cancer cell lines, comprehensive in vivo efficacy studies in relevant animal models, and a detailed characterization of its pharmacokinetic and toxicological profiles. Such data will be crucial in determining the translational potential of 10-Deacetyl-7-xylosylpaclitaxel as a novel chemotherapeutic agent. This technical guide serves as a starting point for researchers embarking on the further exploration of this intriguing compound.

References

The Microtubule-Stabilizing Effects of 10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the microtubule-stabilizing properties of 10-deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely used chemotherapeutic agent, paclitaxel. This document summarizes the available quantitative data on its biological activity, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. As a potent microtubule-stabilizing agent, 10-deacetyl-7-xylosyl paclitaxel promotes the polymerization of tubulin, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this and similar compounds.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, microtubules have emerged as a key target for anticancer drug development.

This compound is a naturally occurring analog of paclitaxel, isolated from species of Taxus.[1] Like its parent compound, it functions as a microtubule-stabilizing agent, enhancing tubulin polymerization and disrupting the normal dynamics of the microtubule network.[1][2] This interference with microtubule function leads to mitotic arrest and ultimately induces programmed cell death (apoptosis) in cancer cells.[2] This document provides a detailed overview of the microtubule stabilization effects of this compound, based on available scientific literature.

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for the biological activity of this compound. It is important to note that direct comparative studies with paclitaxel under identical experimental conditions are not extensively available in the public domain.

Table 1: In Vitro Microtubule Disruption

| Compound | Assay System | IC50 (µM) | Reference |

| This compound | Pig brain microtubules | 0.3 | [3] |

| This compound | Physarum microtubules | 0.5 | [3] |

Table 2: Cytotoxicity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | PC-3 (prostate cancer) | Proliferation Assay | 5 | [3] |

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

This compound exerts its cytotoxic effects by first binding to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing the polymer against depolymerization.[2][4] This leads to the formation of abnormal, non-functional microtubule bundles, which disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division.[4] The cell, unable to proceed through mitosis correctly, undergoes cell cycle arrest at the G2/M phase.[3] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[2]

This apoptotic cascade involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[2][5] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability and the release of cytochrome c, which in turn activates caspase-9.[2] Caspase-9 then activates downstream executioner caspases, such as caspase-3 and -6, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the microtubule-stabilizing and cytotoxic effects of compounds like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.[6]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compound (this compound) and control (e.g., paclitaxel, DMSO vehicle)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL) in ice-cold General Tubulin Buffer.

-

Prepare a working solution of the test compound at various concentrations in General Tubulin Buffer.

-

-

Reaction Setup:

-

On ice, add the appropriate volume of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%) to each well of a pre-chilled 96-well plate.

-

Add the test compound or vehicle control to the respective wells.

-

To initiate polymerization, add the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate and extent of polymerization for each condition. An increase in both parameters compared to the vehicle control indicates microtubule stabilization.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., PC-3)

-

Complete cell culture medium

-

96-well cell culture plate

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line (e.g., PC-3)

-

Complete cell culture medium

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the test compound at various concentrations for a specific time.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

-

Data Analysis:

-

Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

DNA Laddering Assay for Apoptosis

This assay detects the characteristic fragmentation of genomic DNA that occurs during apoptosis.

Materials:

-

Cancer cell line (e.g., PC-3)

-

Complete cell culture medium

-